molecular formula C11H12OS B14391052 (2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-69-5

(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one

Cat. No.: B14391052
CAS No.: 88050-69-5
M. Wt: 192.28 g/mol
InChI Key: MNDLKCMCJWWCEK-SFYZADRCSA-N
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Description

(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one is a complex organic compound with a unique structure that includes a cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where a linear molecule is transformed into a ring structure. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can improve yield and efficiency. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptathiophene derivatives and related sulfur-containing heterocycles. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets (2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one apart is its specific stereochemistry and the presence of both methyl groups and a thiophene ring

Conclusion

This compound is a fascinating compound with a wide range of potential applications. Its unique structure and reactivity make it a valuable subject of study in various scientific fields. Further research may uncover even more uses and insights into its behavior and effects.

Properties

CAS No.

88050-69-5

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

(2S,3S)-2,3-dimethyl-2,3-dihydrocyclohepta[b]thiophen-8-one

InChI

InChI=1S/C11H12OS/c1-7-8(2)13-11-9(7)5-3-4-6-10(11)12/h3-8H,1-2H3/t7-,8+/m1/s1

InChI Key

MNDLKCMCJWWCEK-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](SC2=C1C=CC=CC2=O)C

Canonical SMILES

CC1C(SC2=C1C=CC=CC2=O)C

Origin of Product

United States

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